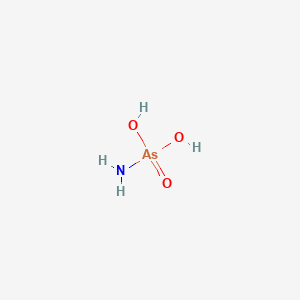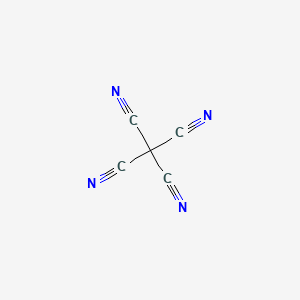
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- is a chemical compound known for its unique bicyclic structure. This compound is derived from norbornene, a bicyclic hydrocarbon, and features a pentyl group attached to the nitrogen atom of the imide. Its structure and reactivity make it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- typically involves the reaction of norbornene derivatives with pentylamine. One common method is the reaction of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with pentylamine under controlled conditions to form the desired imide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the imide to amine derivatives.
Substitution: The imide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted imides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- involves its interaction with various molecular targets. The imide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The bicyclic structure also contributes to its unique reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: A precursor in the synthesis of the imide.
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid: Another related compound with similar reactivity.
N-Amino-endo-bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide: A derivative with an amino group instead of a pentyl group.
Uniqueness
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, N-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific hydrophobic interactions or steric effects are desired .
Eigenschaften
CAS-Nummer |
33388-72-6 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
4-pentyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-7-15-13(16)11-9-5-6-10(8-9)12(11)14(15)17/h5-6,9-12H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
POSUBRMCTKRTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)


![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)




![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)

